molecular formula C19H20IN3O3 B11565037 (3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11565037
M. Wt: 465.3 g/mol
InChI Key: VMWUMJSTSMMMFG-LPYMAVHISA-N
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Description

(3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and methoxy-methylphenyl precursors. These precursors are then subjected to formylation and amidation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is unique due to its specific structural features, such as the iodophenyl and methoxy-methylphenyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-iodo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H20IN3O3/c1-12-4-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-5-7-15(20)8-6-14/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

VMWUMJSTSMMMFG-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)I)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)I)C

Origin of Product

United States

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